N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of bromine and trifluoromethoxy groups in the phenyl rings imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-bromoaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction may require a catalyst or base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylureas, while hydrolysis will produce the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-[4-(trifluoromethoxy)phenyl]urea: Lacks the bromine atom, which may affect its reactivity and binding properties.
N-(2-Chlorophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior.
N-(2-Bromophenyl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of bromine and trifluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential interactions with molecular targets.
Properties
CAS No. |
870552-95-7 |
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Molecular Formula |
C14H10BrF3N2O2 |
Molecular Weight |
375.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H10BrF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21) |
InChI Key |
RBYLDYOQNVFOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br |
Origin of Product |
United States |
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